1-Bromo-4-(pentyloxy)naphthalene
Description
1-Bromo-4-(pentyloxy)naphthalene (C₁₅H₁₇BrO) is a halogenated naphthalene derivative featuring a bromine atom at position 1 and a pentyloxy (-O-C₅H₁₁) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry. The pentyloxy group enhances solubility in non-polar solvents, while the bromine atom facilitates nucleophilic substitution or metal-catalyzed transformations.
Properties
Molecular Formula |
C15H17BrO |
|---|---|
Molecular Weight |
293.2g/mol |
IUPAC Name |
1-bromo-4-pentoxynaphthalene |
InChI |
InChI=1S/C15H17BrO/c1-2-3-6-11-17-15-10-9-14(16)12-7-4-5-8-13(12)15/h4-5,7-10H,2-3,6,11H2,1H3 |
InChI Key |
KYPCMXGRSDALTK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)Br |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
The following table compares key properties of 1-bromo-4-(pentyloxy)naphthalene with similar compounds:
Key Observations :
- Substituent Effects: The pentyloxy group increases molecular weight and hydrophobicity compared to smaller substituents (e.g., methoxy or methyl). This enhances solubility in non-polar solvents, which is advantageous for reactions requiring organic phases .
- Boiling Points : Brominated naphthalenes with smaller substituents (e.g., methoxy or methyl) exhibit boiling points around 280–300°C, consistent with their lower molecular weights .
- Halogen Influence : The bromine atom dominates reactivity, enabling cross-coupling reactions, while fluorine (in 1-bromo-4-fluoronaphthalene) may alter electronic properties and metabolic stability .
Reactivity Patterns:
- Cross-Coupling : Bromine at position 1 enables Suzuki-Miyaura coupling with boronic acids, forming biaryl structures. The pentyloxy group’s electron-donating nature may slightly deactivate the ring compared to electron-withdrawing groups .
- Electrophilic Substitution : The pentyloxy group directs electrophiles to the para position relative to the oxygen, though steric hindrance from the pentyl chain may reduce reactivity compared to methoxy analogues .
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